molecular formula C9H12N2S B1362058 (1-Phenyl-ethyl)-thiourea CAS No. 67398-34-9

(1-Phenyl-ethyl)-thiourea

Cat. No.: B1362058
CAS No.: 67398-34-9
M. Wt: 180.27 g/mol
InChI Key: XTFIWYQHNZIYCQ-UHFFFAOYSA-N
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Description

(1-Phenyl-ethyl)-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The this compound compound specifically has a phenyl group attached to the carbon atom, making it a derivative of thiourea with unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-ethyl)-thiourea typically involves the reaction of phenylethylamine with thiocyanate. One common method is the reaction of phenylethylamine with ammonium thiocyanate in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_3\text{NH}_2 + \text{NH}_4\text{SCN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_3\text{NHCSNH}_2 + \text{NH}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-ethyl)-thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

(1-Phenyl-ethyl)-thiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of certain polymers and as a stabilizer in some chemical processes.

Mechanism of Action

The mechanism of action of (1-Phenyl-ethyl)-thiourea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur atom in the thiourea group plays a crucial role in this interaction, as it can form strong bonds with metal ions present in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound without the phenyl group.

    Phenylthiourea: Similar structure but with a phenyl group directly attached to the thiourea.

    Ethylthiourea: Similar structure but with an ethyl group instead of the phenyl group.

Uniqueness

(1-Phenyl-ethyl)-thiourea is unique due to the presence of both a phenyl group and an ethyl group attached to the thiourea. This combination imparts distinct chemical and biological properties, making it useful in various applications that other thiourea derivatives may not be suitable for.

Properties

IUPAC Name

1-phenylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFIWYQHNZIYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369369
Record name (1-Phenyl-ethyl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67398-34-9
Record name NSC5351
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5351
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Phenyl-ethyl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylethyl)thiourea
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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